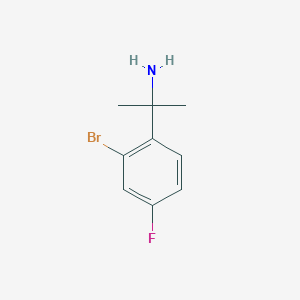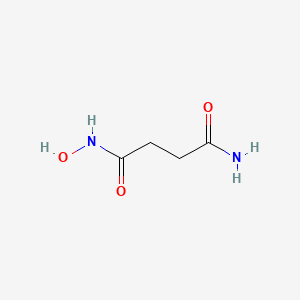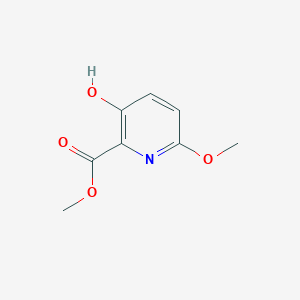
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a methoxy group at the fourth position and a triisopropylsilanyloxy group at the third position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde using triisopropylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the triisopropylsilanyloxy group. The reaction conditions generally include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and triisopropylsilanyloxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often require strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: 4-Methoxy-3-triisopropylsilanyloxybenzoic acid.
Reduction: 4-Methoxy-3-triisopropylsilanyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The methoxy and triisopropylsilanyloxy groups can also influence the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzaldehyde
- 3-Methoxy-4-hydroxybenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
Comparison
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde is unique due to the presence of the triisopropylsilanyloxy group, which provides steric hindrance and affects the compound’s reactivity. This distinguishes it from other similar compounds that lack this bulky substituent, making it useful in specific synthetic applications where such steric effects are desirable.
Eigenschaften
Molekularformel |
C17H28O3Si |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
4-methoxy-3-tri(propan-2-yl)silyloxybenzaldehyde |
InChI |
InChI=1S/C17H28O3Si/c1-12(2)21(13(3)4,14(5)6)20-17-10-15(11-18)8-9-16(17)19-7/h8-14H,1-7H3 |
InChI-Schlüssel |
DTFXVUJIUOOXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)











![Rac-2-[1-(3-fluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8333439.png)

